molecular formula C27H32ClNO4S B610051 [(2R)-1-[[4-[[3-(benzenesulfonylmethyl)-5-methylphenoxy]methyl]phenyl]methyl]pyrrolidin-2-yl]methanol;hydrochloride CAS No. 1706522-79-3

[(2R)-1-[[4-[[3-(benzenesulfonylmethyl)-5-methylphenoxy]methyl]phenyl]methyl]pyrrolidin-2-yl]methanol;hydrochloride

Cat. No.: B610051
CAS No.: 1706522-79-3
M. Wt: 502.066
InChI Key: WNKWAZFYPZMDGJ-VQIWEWKSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

PF-543 hydrochloride is a potent and selective inhibitor of sphingosine kinase-1 (SphK1). It is known for its high specificity, being more than 100-fold selective for SphK1 over the SphK2 isoform . This compound has been extensively studied for its potential therapeutic applications, particularly in cancer research.

Mechanism of Action

Target of Action

PF-543 HCl, developed by Pfizer, is a potent and selective inhibitor of sphingosine kinase 1 (SPHK1) . SPHK1 is an enzyme that catalyzes the formation of 1-phospho-sphingosine (S1P) from sphingosine . It is considered the rate-limiting enzyme in the production of S1P , a molecule that plays a crucial role in various physiological and pathological processes .

Mode of Action

PF-543 HCl inhibits SPHK1 in a sphingosine-competitive manner . It decreases the level of endogenous S1P by 10-fold with a proportional increase in the level of sphingosine . This suggests that PF-543 HCl effectively disrupts the balance of S1P and sphingosine in the cell, thereby altering the downstream signaling pathways regulated by these molecules.

Biochemical Pathways

The primary biochemical pathway affected by PF-543 HCl is the sphingosine to S1P conversion pathway , regulated by SPHK1 . By inhibiting SPHK1, PF-543 HCl reduces the production of S1P, a signaling molecule involved in various cellular processes such as cell growth and survival . This could potentially affect multiple downstream effects, including anti-cancer, anti-fibrotic, and anti-inflammatory processes .

Pharmacokinetics

One study suggests that pf-543 hcl and its derivatives show poor microsomal stability

Result of Action

PF-543 HCl has been reported to induce apoptosis, necrosis, and autophagy . It also stimulates the granular accumulation of microtubule-associated protein light chain 3 (LC3) and induces LC3-I to LC3-II conversion . These effects suggest that PF-543 HCl can influence cell survival and death pathways, potentially making it a useful tool in cancer research and treatment.

Biochemical Analysis

Biochemical Properties

PF 543 HCl inhibits SphK1 with a Ki of 3.6 nM . It is sphingosine competitive and is more than 100-fold selective for SphK1 over the SphK2 isoform . SphK1 catalyzes the conversion of sphingosine to sphingosine-1-phosphate (S1P), a molecule that has been shown to regulate cancer cell death and proliferation .

Cellular Effects

PF 543 HCl has been reported to demonstrate low anticancer activity in several cancers . It has been found to decrease the growth, survival, and resistance of MDA-MB-231 triple-negative breast cancer cells and LM2-4 cells by inhibition of the AKT pathway, p38 MAP kinase pathways, and ERK pathway . It also induces apoptosis, necrosis, and autophagy .

Molecular Mechanism

PF 543 HCl inhibits SphK1, leading to a decrease in the level of endogenous S1P by 10-fold with a proportional increase in the level of sphingosine . This suggests that PF 543 HCl significantly inhibits SphK1, thereby affecting the balance of sphingolipids within the cell .

Temporal Effects in Laboratory Settings

The effects of PF 543 HCl have been studied over time in laboratory settings. It has been found that PF 543 HCl stimulates granular accumulation of microtubule-associated protein light chain 3 (LC3) and induces LC3-I to LC3-II conversion .

Dosage Effects in Animal Models

In a study using a lung arterial hypertension hypoxic mouse model, PF 543 HCl was found to reduce right ventricular hypertrophy when administered at a dosage of 1 mg/kg .

Metabolic Pathways

PF 543 HCl is involved in the sphingolipid metabolic pathway. It inhibits SphK1, which catalyzes the conversion of sphingosine to S1P . This affects the balance of sphingolipids within the cell .

Transport and Distribution

Given its role as an inhibitor of SphK1, it is likely that it interacts with the enzymes and cofactors involved in the sphingolipid metabolic pathway .

Subcellular Localization

As an inhibitor of SphK1, it is likely to be found in the same subcellular locations as this enzyme, which is often located in the cytosol but can move to the membrane to participate in various physiological processes .

Preparation Methods

PF-543 hydrochloride is synthesized through a multi-step process involving the reaction of various chemical intermediatesThe final product is obtained as a hydrochloride salt to enhance its stability and solubility .

Chemical Reactions Analysis

PF-543 hydrochloride undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents like chlorine. The major products formed from these reactions are typically sulfoxides, sulfones, and halogenated derivatives .

Scientific Research Applications

PF-543 hydrochloride has a wide range of scientific research applications:

Comparison with Similar Compounds

PF-543 hydrochloride is unique in its high selectivity for sphingosine kinase-1 over sphingosine kinase-2. Similar compounds include:

PF-543 hydrochloride stands out due to its high specificity and potency, making it a valuable tool in both research and potential therapeutic applications .

Properties

IUPAC Name

[(2R)-1-[[4-[[3-(benzenesulfonylmethyl)-5-methylphenoxy]methyl]phenyl]methyl]pyrrolidin-2-yl]methanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H31NO4S.ClH/c1-21-14-24(20-33(30,31)27-7-3-2-4-8-27)16-26(15-21)32-19-23-11-9-22(10-12-23)17-28-13-5-6-25(28)18-29;/h2-4,7-12,14-16,25,29H,5-6,13,17-20H2,1H3;1H/t25-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNKWAZFYPZMDGJ-VQIWEWKSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OCC2=CC=C(C=C2)CN3CCCC3CO)CS(=O)(=O)C4=CC=CC=C4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC(=C1)OCC2=CC=C(C=C2)CN3CCC[C@@H]3CO)CS(=O)(=O)C4=CC=CC=C4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[(2R)-1-[[4-[[3-(benzenesulfonylmethyl)-5-methylphenoxy]methyl]phenyl]methyl]pyrrolidin-2-yl]methanol;hydrochloride
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[(2R)-1-[[4-[[3-(benzenesulfonylmethyl)-5-methylphenoxy]methyl]phenyl]methyl]pyrrolidin-2-yl]methanol;hydrochloride
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[(2R)-1-[[4-[[3-(benzenesulfonylmethyl)-5-methylphenoxy]methyl]phenyl]methyl]pyrrolidin-2-yl]methanol;hydrochloride
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[(2R)-1-[[4-[[3-(benzenesulfonylmethyl)-5-methylphenoxy]methyl]phenyl]methyl]pyrrolidin-2-yl]methanol;hydrochloride
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[(2R)-1-[[4-[[3-(benzenesulfonylmethyl)-5-methylphenoxy]methyl]phenyl]methyl]pyrrolidin-2-yl]methanol;hydrochloride
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[(2R)-1-[[4-[[3-(benzenesulfonylmethyl)-5-methylphenoxy]methyl]phenyl]methyl]pyrrolidin-2-yl]methanol;hydrochloride

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